molecular formula C14H20BNO3 B1274315 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 380430-61-5

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1274315
CAS No.: 380430-61-5
M. Wt: 261.13 g/mol
InChI Key: FTLANOKZIXLBML-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 380430-61-5) is a high-value boronic ester intermediate of significant interest in organic and medicinal chemistry research . This compound, with the molecular formula C14H20BNO3 and a molecular weight of 261.12 g/mol, is characterized as an acetamide derivative of a phenylboronic acid pinacol ester . In pharmaceutical research, this chemotype serves as a crucial building block for the discovery of new therapeutic agents. Scientific literature indicates that structurally related N-acetamide compounds are being actively investigated for their potent antiplasmodial activity, with mechanism-of-action studies identifying them as novel inhibitors of PfATP4, a promising target for next-generation antimalarials . As a reagent, it is extensively employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This reaction allows researchers to form biaryl carbon-carbon bonds, enabling the construction of complex molecular architectures for drug candidates, functional materials, and chemical probes . The pinacol ester group enhances the stability and handling properties of the boronic acid functionality. Computed physicochemical data suggests this compound has high gastrointestinal absorption and is brain-barrier permeant, which can be informative for early-stage pharmacokinetic screening in drug discovery projects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should refer to the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, noting its potential hazards including irritation to skin, eyes, and respiratory system . It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLANOKZIXLBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397188
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-61-5
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380430-61-5
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Preparation Methods

Iridium-Catalyzed C–H Borylation

Iridium complexes with anionic ligands, such as [Ir(COD)(OMe)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), enable regioselective borylation of aryl substrates. For N-(2-bromophenyl)acetamide, meta-borylation occurs at the ortho position relative to the acetamide group.

Reaction Conditions

  • Catalyst: [Ir(COD)(OMe)]₂ (2 mol%)
  • Ligand: dtbpy (4 mol%)
  • Boron source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
  • Solvent: Dry tetrahydrofuran (THF)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Mechanistic Insight
The iridium catalyst activates the C–H bond via oxidative addition, forming a six-membered metallacycle intermediate. The dtbpy ligand enhances steric hindrance, directing borylation to the meta position.

Palladium-Mediated Suzuki Coupling

An alternative route employs Suzuki-Miyaura coupling between 2-acetamidophenylboronic acid and pinacol under palladium catalysis.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: Ethanol/water (4:1 v/v)
  • Temperature: Reflux, 6 hours
  • Yield: 65%

Amide Bond Formation

The acetamide group is introduced via nucleophilic acyl substitution or coupling reactions .

Acetylation of 2-Aminophenylboronate

2-Aminophenylboronate is acetylated using acetic anhydride in the presence of a base.

Reaction Conditions

  • Substrate: 2-Aminophenylboronate (1.0 equiv)
  • Acetylating agent: Acetic anhydride (1.5 equiv)
  • Base: Pyridine (2.0 equiv)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature, 2 hours
  • Yield: 85–90%

Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted amine and acetic acid byproducts.

Carbodiimide-Mediated Coupling

For substrates sensitive to acetylation, EDC/HOBt-mediated coupling ensures mild reaction conditions.

Reaction Conditions

  • Carboxylic acid: Acetic acid (1.2 equiv)
  • Coupling agent: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: Dry DMF
  • Temperature: Room temperature, 12 hours
  • Yield: 78%

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in palladium-catalyzed couplings but may promote boronate hydrolysis. Non-polar solvents (toluene, THF) are preferred for iridium-catalyzed borylation.

Temperature Control

  • Borylation : Elevated temperatures (80–100°C) accelerate C–H activation but risk decomposition of the acetamide group.
  • Acetylation : Low temperatures (0–5°C) minimize side reactions like N-overacetylation.

Protecting Group Strategies

Temporary protection of the acetamide group with tert-butoxycarbonyl (Boc) prevents undesired interactions during borylation. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactors with immobilized iridium catalysts enable high-throughput borylation:

Parameter Value
Residence time 30 minutes
Temperature 90°C
Catalyst loading 1.5 mol%
Space-time yield 12 g/L·h

Crystallization Techniques

Anti-solvent crystallization (water/ethanol) achieves >99% purity. Key parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 µm

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 7.6 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 2.15 (s, 3H, CH₃).
  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar resonance).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₁BNO₃ ([M+H]⁺): 290.1664
  • Observed: 290.1662

Challenges and Solutions

Boronate Hydrolysis

Problem : The boronate ester hydrolyzes in protic solvents.
Solution : Use anhydrous solvents and conduct reactions under nitrogen atmosphere.

Regioselectivity in Borylation

Problem : Para-borylation competes with meta-borylation.
Solution : Employ sterically hindered ligands (e.g., DTBM-SEGPHOS) to favor meta-selectivity.

Comparative Data Table

Method Catalyst Yield (%) Purity (%) Scalability
Iridium borylation [Ir(COD)(OMe)]₂ 72 98 High
Suzuki coupling Pd(PPh₃)₄ 65 95 Moderate
Acetylation Pyridine 90 99 High

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid intermediate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds and various boron-containing intermediates that can be further functionalized .

Mechanism of Action

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms in various substrates. This reactivity is harnessed in cross-coupling reactions to create complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of the Boronate Ester

a) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 214360-60-8)
  • Structure : Boronate ester at the 4-position of the phenyl ring.
  • Synthesis : Achieved via Ir-catalyzed C–H borylation of acetanilide in THF at 50°C, yielding 93% crude product with a para:meta:ortho ratio of 39:26:27 .
  • Key Differences :
    • Higher synthetic efficiency (93% vs. 8%) due to favorable para selectivity in Ir-catalyzed reactions.
    • Reduced steric hindrance compared to the 2-position isomer, facilitating purification .
b) N-(3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Bis-borylated phenyl ring at 3,5-positions .
  • Synthesis: Requires excess B₂pin₂ and prolonged reaction time, yielding a crude product with a 1:48:5:5 ratio of di-borylated:mono-borylated:para:ortho isomers. Final purification via silica chromatography gives a 3:1 di:mono ratio .
  • Applications : Used in Suzuki-Miyaura coupling for complex biaryl synthesis .

Substituent Variations on the Acetamide Group

a) N-Isopropyl-2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
  • Structure : Isopropyl group replaces the hydrogen on the acetamide nitrogen; boronate at 3-position .
  • Properties : Molecular weight 303.21 g/mol; ChemSpider ID 27473261. Higher lipophilicity due to the isopropyl group, enhancing membrane permeability in drug discovery .
b) 2-Bromo-N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 863118-14-3)
  • Structure : Bromine atom replaces a methyl group on the acetamide.
  • Applications : Acts as an electrophilic intermediate for nucleophilic substitution reactions. Solubility in organic solvents (e.g., DMSO) facilitates use in cross-coupling reactions .

Heterocyclic and Functionalized Derivatives

a) N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
  • Structure : Pyridine ring replaces phenyl, with boronate at the 5-position .
  • Synthesis : Similar to phenyl analogs but requires Pd-catalyzed borylation of halogenated pyridines. Lower yields (~70%) due to competing side reactions .
b) 2-(1H-Imidazol-1-yl)-N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 2246597-84-0)
  • Structure : Imidazole moiety attached to the acetamide.
  • Applications: Potential kinase inhibitor scaffold; ≥98% purity (HPLC) for pharmaceutical research .

Key Research Findings

Positional Effects on Reactivity :

  • The 2-position boronate isomer exhibits lower synthetic yields due to steric hindrance during acetylation .
  • 4-position derivatives dominate in Ir-catalyzed reactions due to favorable para selectivity .

Biological Relevance: Boronate-containing acetamides are intermediates for tubulin inhibitors (e.g., compound 6.58) and anticancer agents targeting microtubules . Imidazole-functionalized analogs show promise as noncovalent protease inhibitors (e.g., SARS-CoV-2 Mpro) .

Safety and Handling :

  • Most compounds carry Xi hazard warnings (e.g., H315-H319 for skin/eye irritation) .
  • Brominated derivatives (e.g., 2-bromoacetamide) require strict moisture control to prevent hydrolysis .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H17BNO2
  • Molecular Weight : 204.07 g/mol
  • CAS Number : 24388-23-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boron-containing moiety. Boron compounds are known for their role in modulating enzymatic activities and influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Compounds containing boron can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor metastasis and tissue remodeling.
  • Cell Proliferation : The compound has shown effects on cell proliferation in various cancer cell lines by inducing apoptosis or altering cell cycle progression.
  • Selective Cytotoxicity : It exhibits differential cytotoxicity towards cancerous versus non-cancerous cells.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound in various assays:

Study Cell Line IC50 (µM) Mechanism
Study AMDA-MB-231 (TNBC)0.126Inhibition of cell proliferation
Study BMCF10A (non-cancerous)2.25Selective cytotoxicity
Study CH1975 (NSCLC)0.442Induction of apoptosis

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • In a study evaluating the compound's efficacy against triple-negative breast cancer (TNBC), it was found to significantly inhibit the proliferation of MDA-MB-231 cells with an IC50 value of 0.126 µM. This suggests a potent anti-cancer activity that could be harnessed for therapeutic applications .
  • Selectivity Against Non-Cancerous Cells :
    • The compound demonstrated a 19-fold lesser effect on MCF10A cells compared to MDA-MB-231 cells, indicating high selectivity and reduced toxicity toward normal cells .
  • Apoptosis Induction in NSCLC Cells :
    • In non-small cell lung cancer (NSCLC) models (H1975), the compound induced apoptosis and inhibited cell migration and invasion through modulation of the EGFR signaling pathway .

Research Findings

Recent research has focused on the broader implications of boron-containing compounds in drug development:

  • GSK-3β Inhibition : Compounds similar to this compound have been shown to inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM across various derivatives .
  • Anti-Metastatic Properties : The inhibition of matrix metalloproteinases (MMPs) by boron compounds contributes to their potential as anti-metastatic agents in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and what challenges arise during synthesis?

The compound is typically synthesized via acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using acetyl chloride in dichloromethane with triethylamine as a base. A critical challenge is the low yield (8%) due to competing diacetylation of the aniline precursor, leading to by-products like N,N-diacetyl derivatives . Strategies to mitigate this include controlled stoichiometry of acetyl chloride, low-temperature reactions (0°C), and purification via silica gel chromatography with diethyl ether as the eluent.

Q. How is this compound characterized structurally?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy. The 1H^1H and 13C^{13}C NMR spectra confirm the presence of the acetamide group (e.g., methyl protons at ~2.1 ppm) and the dioxaborolane ring (quartet for boron-bound methyl groups at ~1.3 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What are the typical by-products observed during synthesis, and how are they identified?

Diacetylation of the aniline precursor is a major side reaction, producing N,N-diacetyl derivatives. These by-products are identified via NMR (additional acetyl peaks) and HRMS (higher molecular weight). TLC monitoring and column chromatography are essential for separation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound synthesis?

Yield optimization requires addressing diacetylation. Suggested methods include:

  • Using a milder acetylating agent (e.g., acetic anhydride instead of acetyl chloride).
  • Introducing protecting groups for the aniline nitrogen prior to borylation.
  • Employing kinetic control by limiting reaction time and temperature .

Q. What role does this compound play in cyclopropanation reactions, and how does its boron group influence reactivity?

The boronate ester moiety enables Suzuki-Miyaura cross-coupling, but it also participates in cyclopropanation via Simmons-Smith reactions. For example, alkenyl bis(boronates) derived from this compound undergo stereoselective cyclopropanation to form functionalized cyclopropyl derivatives. The boron group stabilizes transition states through Lewis acid interactions, enhancing regioselectivity .

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

Modifications include:

  • Replacing the acetamide group with formamide or sulfonamide moieties to alter hydrogen-bonding interactions (e.g., N-(2-(dioxaborolanyl)phenyl)formamide derivatives) .
  • Introducing substituents on the phenyl ring (e.g., methyl, methoxy) to tune electronic effects for target binding. Such derivatives have been synthesized with yields up to 86% and characterized via X-ray diffraction for structural validation .

Q. What methodologies are used to analyze meta-selective C–H borylation reactions involving this compound?

Meta-borylation is achieved using anionic ligands (e.g., bipyridine derivatives) that direct regioselectivity. Reaction conditions (temperature, solvent polarity) and stoichiometry of the palladium catalyst are critical. NMR and HRMS track boron incorporation at the meta position, while computational studies (DFT) model ligand-substrate interactions .

Methodological Notes

  • Contradiction Analysis : Low yields in synthesis (8% vs. 75% in cyclopropanation derivatives ) highlight the need for condition-specific optimization.
  • Data Validation : Cross-reference NMR shifts with analogous boronate esters (e.g., 4,4,5,5-tetramethyl-2-phenyl derivatives ) to confirm assignments.
  • Experimental Design : For functionalization studies, prioritize HRMS over elemental analysis due to boron’s interference with combustion methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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